molecular formula C11H22N2O B14474051 2,6-Dimethyl-N-propylpiperidine-1-carboxamide CAS No. 67626-46-4

2,6-Dimethyl-N-propylpiperidine-1-carboxamide

Cat. No.: B14474051
CAS No.: 67626-46-4
M. Wt: 198.31 g/mol
InChI Key: VQCDDEORMUDWAO-UHFFFAOYSA-N
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Description

2,6-Dimethyl-N-propylpiperidine-1-carboxamide is a chemical compound with the molecular formula C17H26N2O. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is known for its unique structural features, which include a piperidine ring substituted with dimethyl and propyl groups, as well as a carboxamide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-N-propylpiperidine-1-carboxamide typically involves the reaction of 2,6-dimethylpiperidine with propyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carboxamide bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and advanced purification systems helps in scaling up the production while maintaining the integrity of the compound.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-N-propylpiperidine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the dimethyl or propyl groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides or alkoxides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

2,6-Dimethyl-N-propylpiperidine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-N-propylpiperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylpiperidine: A related compound with similar structural features but lacking the carboxamide group.

    N-Propylpiperidine: Another related compound where the piperidine ring is substituted with a propyl group but lacks the dimethyl groups.

Uniqueness

2,6-Dimethyl-N-propylpiperidine-1-carboxamide is unique due to the presence of both dimethyl and propyl groups on the piperidine ring, as well as the carboxamide functional group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

67626-46-4

Molecular Formula

C11H22N2O

Molecular Weight

198.31 g/mol

IUPAC Name

2,6-dimethyl-N-propylpiperidine-1-carboxamide

InChI

InChI=1S/C11H22N2O/c1-4-8-12-11(14)13-9(2)6-5-7-10(13)3/h9-10H,4-8H2,1-3H3,(H,12,14)

InChI Key

VQCDDEORMUDWAO-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)N1C(CCCC1C)C

Origin of Product

United States

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